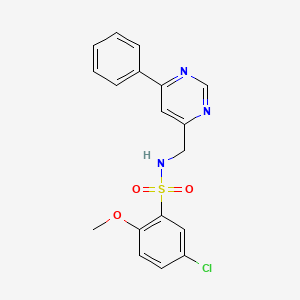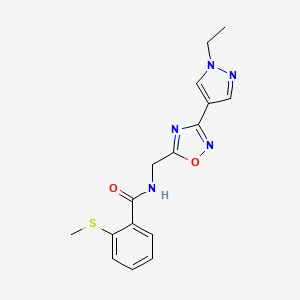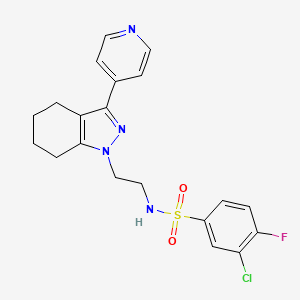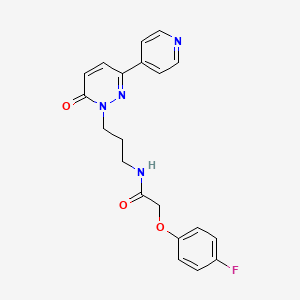
5-chloro-2-methoxy-N-((6-phenylpyrimidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-((6-phenylpyrimidin-4-yl)methyl)benzenesulfonamide is a chemical compound with the molecular formula C18H16ClN3O3S and a molecular weight of 389.85. It is an organic building block .
Synthesis Analysis
This compound has been reported as an intermediate in the synthesis of glyburide . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula ClC6H3(OCH3)CONHCH2C6H4SO2NH2 .Physical And Chemical Properties Analysis
The compound has a melting point of 209-214 °C . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Metabolism and Herbicide Selectivity
One significant application area for similar sulfonamide compounds is in the development of selective herbicides. For instance, the metabolism of chlorsulfuron, a related sulfonamide, by cereal plants such as wheat, oats, and barley, is a key factor in its selectivity as a postemergence herbicide. These plants can rapidly metabolize chlorsulfuron into a non-toxic product, demonstrating the biological basis for selective weed control in agriculture (Sweetser, Schow, & Hutchison, 1982).
Cognitive Enhancements
Another area of application is in the enhancement of cognitive functions. For example, SB-399885, a compound structurally similar to the one , has been shown to be a potent and selective antagonist of the 5-HT6 receptor, displaying cognitive enhancing properties in animal models. This suggests potential therapeutic utility for disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Vasospasm Treatment
Additionally, the effectiveness of oral treatment with endothelin receptor antagonists, including compounds with similar sulfonamide structures, in preventing subarachnoid hemorrhage-induced delayed cerebral vasospasm has been studied. This highlights their potential as specific treatments for vasospasm resulting from subarachnoid hemorrhage in humans (Zuccarello et al., 1996).
Future Directions
Triazole-pyrimidine hybrids, which are related to this compound, have been studied for their neuroprotective and anti-inflammatory activity. These compounds have shown promising results, indicating that similar compounds could potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a potential future direction for the study and application of 5-chloro-2-methoxy-N-((6-phenylpyrimidin-4-yl)methyl)benzenesulfonamide.
properties
IUPAC Name |
5-chloro-2-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-25-17-8-7-14(19)9-18(17)26(23,24)22-11-15-10-16(21-12-20-15)13-5-3-2-4-6-13/h2-10,12,22H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNAVXSSAGRBGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC(=NC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[1-[2-(Trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2661475.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2661481.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide](/img/structure/B2661483.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2661484.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2661488.png)
![3-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2661491.png)
![3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2661492.png)


![6-Azaspiro[3.4]octan-2-ol](/img/structure/B2661495.png)
![2-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2661497.png)